molecular formula C11H22N2O3 B13763107 2-(Carbamoylamino)-2-methylnonanoic acid CAS No. 7357-74-6

2-(Carbamoylamino)-2-methylnonanoic acid

Cat. No.: B13763107
CAS No.: 7357-74-6
M. Wt: 230.30 g/mol
InChI Key: UVMFFBCBXJKVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carbamoylamino)-2-methylnonanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carbamoyl group attached to the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylamino)-2-methylnonanoic acid typically involves the reaction of a suitable precursor with a carbamoylating agent. One common method is the reaction of 2-methylnonanoic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylamino)-2-methylnonanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The compound can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Carbamoylamino)-2-methylnonanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-2-methylnonanoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds and interact with enzymes, influencing their activity. The compound may also participate in metabolic pathways, contributing to the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Carbamoylamino)-2-methylhexanoic acid
  • 2-(Carbamoylamino)-2-methylheptanoic acid
  • 2-(Carbamoylamino)-2-methyloctanoic acid

Uniqueness

2-(Carbamoylamino)-2-methylnonanoic acid is unique due to its specific chain length and the presence of the carbamoyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-(Carbamoylamino)-2-methylnonanoic acid, with the chemical formula C11H22N2O3C_{11}H_{22}N_{2}O_{3} and CAS number 7357-74-6, is an amino acid derivative notable for its unique structural features, including both a carbamoyl and an amino group integrated into a nonanoic acid backbone. This compound is of interest in biochemical research due to its potential roles in metabolic pathways and therapeutic applications.

The compound's biological activity is largely attributed to its functional groups:

  • Carbamoyl Group : Participates in acylation reactions and can form carbamate derivatives.
  • Amino Group : Engages in nucleophilic attacks, facilitating peptide bond formation during protein synthesis.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in nitrogen metabolism. Its structural similarity to other amino acids allows it to interact with various enzymes and receptors, suggesting potential therapeutic uses in treating metabolic disorders or as a precursor in synthesizing biologically active compounds.

Metabolic Pathways

The compound is involved in several key metabolic pathways:

  • Urea Cycle : Influences nitrogen metabolism by interacting with specific enzymes.
  • Amino Acid Metabolism : Its interactions with cell membranes and receptors may elucidate its therapeutic effects.

Case Studies

  • Interaction with Enzymes :
    A study demonstrated that this compound interacts with enzymes involved in amino acid metabolism, potentially modulating their activity and influencing metabolic outcomes.
  • Therapeutic Potential :
    Research has explored its role as a precursor for synthesizing biologically active compounds, highlighting its potential in drug development for metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure/FeaturesUnique Aspects
LysineAn essential amino acidCritical role in protein synthesis
ArginineContains a guanidinium groupInvolved in nitric oxide production
Carbamic AcidSimple structure (H₂NCOOH)Parent compound for carbamate derivatives
MethionineContains sulfurEssential for methylation processes

The distinct combination of carbamoyl and amino functionalities within the nonanoic framework of this compound may offer unique biochemical properties compared to these similar compounds.

Properties

CAS No.

7357-74-6

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

2-(carbamoylamino)-2-methylnonanoic acid

InChI

InChI=1S/C11H22N2O3/c1-3-4-5-6-7-8-11(2,9(14)15)13-10(12)16/h3-8H2,1-2H3,(H,14,15)(H3,12,13,16)

InChI Key

UVMFFBCBXJKVKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C(=O)O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.